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Compound of Interest

Compound Name: 3-Phenyloxetane

Cat. No.: B185876

An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyloxetane

For researchers, medicinal chemists, and professionals in drug development, a profound
understanding of a molecule's fundamental characteristics is paramount. 3-Phenyloxetane, a
strained four-membered heterocyclic ether, has emerged as a significant building block in
modern medicinal chemistry. Its unique three-dimensional structure and favorable
physicochemical properties make it an attractive scaffold for modulating solubility, metabolic
stability, and lipophilicity in drug candidates.[1][2] This guide provides a comprehensive
technical overview of the core physicochemical properties, spectroscopic profile, synthesis, and
reactivity of 3-phenyloxetane, offering field-proven insights for its application in research and
development.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation of all further study.

Systematic IUPAC Name: 3-phenyloxetane[3]

CAS Registry Number: 10317-13-2[3]

Molecular Formula: CoH100[3]

SMILES: C1C(CO1)C2=CC=CC=C2[3]

The structure consists of a four-membered oxetane ring substituted with a phenyl group at the
C3 position. This substitution pattern imparts specific steric and electronic properties that
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govern its reactivity and interaction with biological systems. The inherent ring strain of the
oxetane moiety, estimated at approximately 106 kJ-mol~1, is a critical determinant of its
chemical behavior.[4]

Core Physicochemical Properties

The physicochemical properties of 3-phenyloxetane are crucial for predicting its behavior in
both chemical reactions and biological systems. The data below, primarily sourced from
computational databases, provides a quantitative profile of the molecule.

Property Value Source
Molecular Weight 134.17 g/mol [3]
Monoisotopic Mass 134.073164938 Da [3]
XLogP3 1.6 [3]
:’:g;lz;gical Polar Surface Area 9.0 Az 3]
Hydrogen Bond Donor Count 0 [5]
Hydrogen Bond Acceptor

C)(;untg p ! >l
Rotatable Bond Count 1 [5]
Heavy Atom Count 10 [3]

Note: Experimental values for properties such as boiling point, melting point, and density for 3-
phenyloxetane are not consistently available in public literature. Researchers should
determine these values experimentally for specific applications.

Spectroscopic Characterization: A Self-Validating
System

Unambiguous structural confirmation is critical. The following sections detail the expected
spectroscopic signatures for 3-phenyloxetane and provide generalized protocols for their
acquisition.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00274
https://www.benchchem.com/product/b185876?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/11789254
https://pubchem.ncbi.nlm.nih.gov/compound/11789254
https://pubchem.ncbi.nlm.nih.gov/compound/11789254
https://pubchem.ncbi.nlm.nih.gov/compound/11789254
https://pubchem.ncbi.nlm.nih.gov/compound/3-But-2-enoxy-2-phenyloxetane
https://pubchem.ncbi.nlm.nih.gov/compound/3-But-2-enoxy-2-phenyloxetane
https://pubchem.ncbi.nlm.nih.gov/compound/3-But-2-enoxy-2-phenyloxetane
https://pubchem.ncbi.nlm.nih.gov/compound/11789254
https://www.benchchem.com/product/b185876?utm_src=pdf-body
https://www.benchchem.com/product/b185876?utm_src=pdf-body
https://www.benchchem.com/product/b185876?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information regarding the carbon-hydrogen framework of the
molecule.

Expected *H NMR Spectrum:
e Phenyl Protons (Ar-H): A multiplet in the range of & 7.2-7.5 ppm, integrating to 5H.[6]

o Oxetane Methylene Protons (-CH2-O-): The two sets of methylene protons on the oxetane
ring (at C2 and C4) are diastereotopic. They are expected to appear as complex multiplets,
likely in the & 4.5-5.0 ppm range. The geminal and vicinal couplings would result in an
intricate splitting pattern.

o Oxetane Methine Proton (-CH-Ar): The proton at the phenyl-substituted carbon (C3) would
appear as a multiplet, shifted downfield by the phenyl group, likely in the & 3.5-4.0 ppm
range.

Expected 3C NMR Spectrum:

e Phenyl Carbons: Signals for the aromatic carbons would appear between & 125-145 ppm,
with the quaternary carbon (C-Ar) being the most downfield.[6]

o Oxetane Methylene Carbons (-CH2-O-): Resonances for the C2 and C4 carbons of the
oxetane ring are expected in the & 75-80 ppm region.[6]

o Oxetane Methine Carbon (-CH-Ar): The carbon bearing the phenyl group (C3) would likely
appear in the d 35-45 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The
spectrum of 3-phenyloxetane would be characterized by:

e Aromatic C-H Stretching: Bands appearing just above 3000 cm™1.

 Aliphatic C-H Stretching: Bands appearing just below 3000 cm~2.
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e C-O-C Stretching (Ether): A strong, characteristic band for the cyclic ether linkage, typically
in the 950-1100 cm~1 region.

e Aromatic C=C Bending: Overtone and combination bands in the 1600-2000 cm~* region and
out-of-plane bending in the 690-900 cm~! region, indicative of the phenyl substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

e Molecular lon Peak (M*): The electron impact (EI) mass spectrum would show a molecular
ion peak at an m/z corresponding to the molecular weight of 134.17.

e Fragmentation: Common fragmentation pathways would involve the loss of fragments from
the oxetane ring and characteristic phenyl group fragments.

Experimental Protocol: Spectroscopic Analysis

A generalized workflow for the characterization of a synthesized batch of 3-phenyloxetane.

Caption: Generalized workflow for spectroscopic characterization.

Synthesis and Purification

The synthesis of 3-substituted oxetanes typically involves an intramolecular cyclization. A
common and reliable method is the Williamson ether synthesis, starting from a suitable 1,3-
halohydrin.

Step-by-Step Synthesis Protocol

Reaction: Synthesis of 3-phenyloxetane via intramolecular cyclization of 1-chloro-3-
phenylpropan-2-ol.

Causality: This approach is favored due to the commercial availability of precursors and the
high efficiency of the intramolecular Sn2 reaction, driven by the formation of a
thermodynamically stable, albeit strained, four-membered ring. The use of a strong, non-
nucleophilic base is critical to promote deprotonation of the alcohol without competing side
reactions.
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o Reagent Preparation: In a flame-dried, three-necked flask under an inert nitrogen
atmosphere, dissolve 1-chloro-3-phenylpropan-2-ol (1.0 eq) in anhydrous tetrahydrofuran
(THF).

o Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a strong base, such as
sodium hydride (NaH, 1.2 eq) or potassium tert-butoxide (KOtBu, 1.2 eq), portion-wise to
control the evolution of hydrogen gas (if using NaH).

o Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Workup: Once the starting material is consumed, carefully quench the reaction by the slow
addition of water at 0 °C.

o Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl
acetate (3x). Combine the organic layers.

e Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium
sulfate or magnesium sulfate.

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
The crude product is then purified by flash column chromatography on silica gel (using a
hexane/ethyl acetate gradient) to yield pure 3-phenyloxetane.

» Validation: Confirm the identity and purity of the final product using the spectroscopic
methods detailed in Section 3.

Reactivity and Ring-Opening Transformations

The synthetic utility of 3-phenyloxetane is largely derived from the high ring strain of the
oxetane core, which makes it susceptible to ring-opening reactions.[7] This reactivity provides a
pathway to 1,3-difunctionalized compounds.

Key Principles of Reactivity:

» Acid-Catalyzed Opening: In the presence of a Lewis or Brgnsted acid, the oxetane oxygen is
protonated or coordinated, activating the ring. Nucleophilic attack then preferentially occurs

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b185876?utm_src=pdf-body
https://www.benchchem.com/product/b185876?utm_src=pdf-body
https://www.beilstein-journals.org/bjoc/articles/21/101
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185876?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

at the more sterically hindered C-O bond (C3), following an Sn1-like mechanism where
charge is stabilized by the phenyl group.[8]

» Nucleophilic Opening: Under neutral or basic conditions, strong nucleophiles attack via an
Sn2 mechanism. This attack occurs at the less sterically hindered carbon atoms (C2 or C4),
leading to a different regioisomeric product compared to the acid-catalyzed pathway.[8]

Nucleophilic (Steric Control)

Strong Nu:= Product B
3-Phenyloxetane "1 (Attack at C2/C4)

Acid-Catalyzed (Electronic Control)

_ 3-Phenvloxetane __ H*/Lewis Acid _ | Activated Oxetane | Nu:~ _| Product A
(Protonated) (Attack at C3)

Click to download full resolution via product page

Caption: Regioselectivity of 3-phenyloxetane ring-opening.

Applications in Medicinal Chemistry and Drug
Development

The oxetane motif, and 3-phenyloxetane derivatives specifically, are increasingly used in drug
discovery to address common liabilities in lead compounds.[1]

Strategic Advantages:

o Metabolic Stability: The oxetane ring is often used as a metabolically stable replacement for
more labile groups like gem-dimethyl or carbonyl functionalities.[9] Its inherent stability can
block common sites of metabolic oxidation.

« Solubility Enhancement: As a polar scaffold, the introduction of an oxetane can improve the
agueous solubility of a compound, a critical parameter for oral bioavailability.[9]
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» Improved 3D Character: Moving away from flat, aromatic structures is a key goal in modern
drug design. The puckered, three-dimensional nature of the oxetane ring can improve
binding to protein targets by providing better shape complementarity.[1]

» Novel Agonist Design: Recent research has identified 3-phenyloxetane derivatives as
potent and selective agonists of the glucagon-like peptide-1 receptor (GLP-1R), highlighting
their potential in developing treatments for type 2 diabetes and obesity.[10][11]

Caption: Role of 3-phenyloxetane in a drug discovery workflow.

Conclusion

3-Phenyloxetane is more than a simple heterocyclic compound; it is a powerful tool for the
modern medicinal chemist. Its distinct physicochemical properties, combined with its
predictable reactivity and proven benefits in improving drug-like characteristics, solidify its role
as a valuable building block. A thorough understanding of its synthesis, spectroscopic
signature, and chemical behavior, as outlined in this guide, is essential for leveraging its full
potential in the development of next-generation therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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